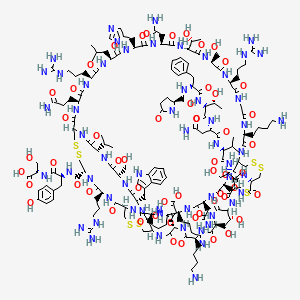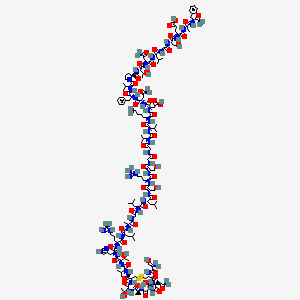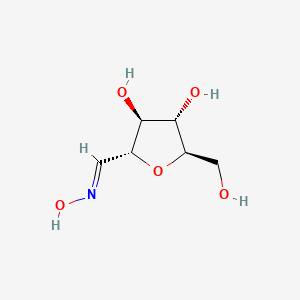
2,5-Anhydro-D-mannofuranose oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-D-mannofuranose oxime is a noteworthy therapeutic intervention dedicated to combating distinct maladies. Its relevance stems from its paramount application in formulating therapeutics that selectively target deleterious viral afflictions .
Synthesis Analysis
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose (amf). A chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine in high mass yields has been described .Molecular Structure Analysis
The chemical structure of resulting dioxyamine-linked COS-amf synthesized by both oximation and reductive amination ways were fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry .Chemical Reactions Analysis
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose (amf). In the present study, a chemical method for the reducing-end conjugation of COS-amf by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine in high mass yields has been described .Physical And Chemical Properties Analysis
The molecular formula of 2,5-Anhydro-D-mannofuranose oxime is C6H11NO5. It has an average mass of 177.155 Da and a monoisotopic mass of 177.063721 Da .Applications De Recherche Scientifique
Application in Macromolecular Chemistry
Scientific Field
Macromolecular Chemistry
Application Summary
2,5-Anhydro-D-mannofuranose oxime is utilized in the functionalization of chitooligosaccharides (COS), which are derived from chitosan. This functionalization is significant for the development of advanced functional COS-based conjugates .
Methods of Application
The compound is applied through a chemical method involving the reducing-end conjugation of COS by commercially available dioxyamine to achieve high mass yields. The process includes oximation and reductive amination .
Results Summary
The resulting dioxyamine-linked COS synthesized were fully characterized by 1H- and 13C-NMR spectroscopies and MALDI-TOF mass spectrometry, confirming the successful conjugation .
Application in Amphiphilic COS Derivatives Synthesis
Scientific Field
Chemical Synthesis
Application Summary
The compound plays a crucial role in the synthesis of amphiphilic COS derivatives, taking advantage of the reactivity of the aldehyde group present at the reducing end of COS .
Methods of Application
Synthesis involves nitrous deamination of fully N-deacetylated chitosan followed by reductive amination with specific aniline derivatives in the presence of NaBH3CN .
Results Summary
The chemical structure of the synthesized amphiphilic COS derivatives was characterized by NMR spectroscopy, MALDI-TOF mass spectrometry, and size-exclusion chromatography, indicating high yield and purity .
Application in Biomedical Therapeutics
Scientific Field
Biomedical Research
Application Summary
2,5-Anhydro-D-mannofuranose oxime is investigated for its potential in formulating therapeutics targeting viral infections, due to its ability to selectively interact with viral components .
Methods of Application
The compound’s application in therapeutics involves its incorporation into drug formulations that can selectively target and inhibit viral replication processes .
Results Summary
While specific quantitative data and statistical analyses are not provided, the compound’s relevance in biomedical applications is highlighted by its potential therapeutic intervention against distinct maladies .
Application in Food Science
Scientific Field
Food Science
Application Summary
This compound is used in the development of functional food ingredients, particularly as a building block for creating novel oligosaccharides with enhanced prebiotic effects .
Methods of Application
The oxime is involved in the synthesis of chitooligosaccharides (COS) with specific functional properties, such as improved water-solubility, biodegradability, and biocompatibility .
Results Summary
The synthesized COS exhibit antibacterial, antiviral, and antifungal activities, making them suitable for various applications in the food industry, including as food preservatives .
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIEQVCSWOMAE-VUZDSOHLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
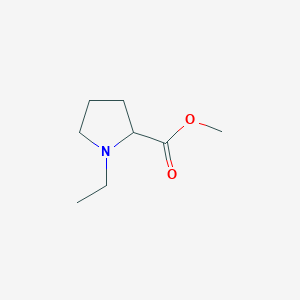
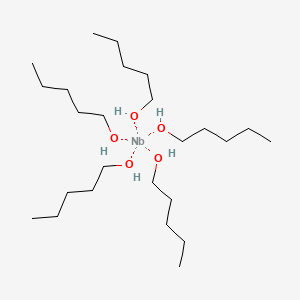
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)
